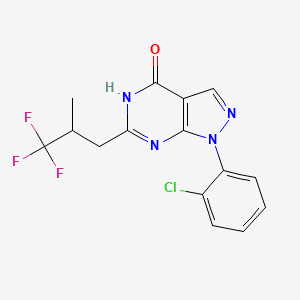

BAY 73-6691 racemate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPXPXOAFQCNBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to BAY 73-6691 Racemate: A Phosphodiesterase 9A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily expressed in the brain that plays a critical role in regulating cyclic guanosine monophosphate (cGMP) signaling. By inhibiting PDE9A, BAY 73-6691 elevates cGMP levels, which is implicated in synaptic plasticity, learning, and memory. This technical guide provides a comprehensive overview of BAY 73-6691 racemate, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and drug development efforts targeting PDE9A for neurological and other disorders.

Core Concepts: Mechanism of Action

BAY 73-6691 is a pyrazolopyrimidinone-based compound that acts as a competitive inhibitor of the PDE9A enzyme.[1] PDE9A is a high-affinity cGMP-specific phosphodiesterase, meaning it selectively hydrolyzes cGMP, a key second messenger in various cellular signaling pathways.[2] In the central nervous system, PDE9A is highly expressed in regions crucial for cognitive function, such as the hippocampus, neocortex, and striatum.[3] It is a key regulator of the cGMP signaling cascade that is activated downstream of N-methyl-D-aspartate (NMDA) receptor stimulation by the neurotransmitter glutamate.[3]

By inhibiting PDE9A, BAY 73-6691 prevents the breakdown of cGMP, leading to its accumulation. This enhancement of cGMP signaling is believed to be the primary mechanism underlying the pro-cognitive effects of BAY 73-6691 observed in preclinical models.[3] Elevated cGMP levels can modulate the activity of downstream effectors such as protein kinase G (PKG) and cyclic nucleotide-gated ion channels, ultimately influencing synaptic plasticity and neuronal function.

Quantitative Data

The inhibitory activity of this compound and its individual enantiomers against PDE9A and other phosphodiesterase families has been characterized in various studies. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound and Enantiomers against PDE9A

| Compound | Target | IC50 (nM) | Ki (nM) | Species | Reference |

| This compound | PDE9A | 55 | 45 | Human | [1] |

| (R)-BAY 73-6691 | PDE9A | 22 | - | Human | [4] |

| (S)-BAY 73-6691 | PDE9A | 88 | - | Human | [4] |

Table 2: Selectivity Profile of this compound against Other Phosphodiesterase Families

| PDE Family | IC50 (nM) | Fold Selectivity vs. PDE9A | Reference |

| PDE1C | 1400 | ~25 | [1] |

| PDE2A | >4000 | >72 | [1] |

| PDE3B | >4000 | >72 | [1] |

| PDE4B | >4000 | >72 | [1] |

| PDE5A | >4000 | >72 | [1] |

| PDE7B | >4000 | >72 | [1] |

| PDE8A | >4000 | >72 | [1] |

| PDE10A | >4000 | >72 | [1] |

| PDE11A | 2600 | ~47 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vitro PDE9A Inhibition Assay (Fluorescence Polarization)

This protocol is based on a generalized fluorescence polarization assay for PDE inhibitors.

Materials:

-

Recombinant human PDE9A enzyme

-

FAM-labeled cGMP substrate

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

-

Dithiothreitol (DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black, low-binding microplates

-

Fluorescence polarization plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

Enzyme and Substrate Preparation: Dilute the PDE9A enzyme and FAM-labeled cGMP substrate in cold Assay Buffer containing 1 mM DTT to their predetermined optimal concentrations.

-

Assay Reaction:

-

Add 5 µL of the diluted compound solution to the wells of the 384-well plate.

-

Add 10 µL of the diluted PDE9A enzyme solution to all wells except the negative control wells. Add 10 µL of Assay Buffer to the negative control wells.

-

Initiate the reaction by adding 5 µL of the diluted FAM-labeled cGMP substrate solution to all wells.

-

The total reaction volume is 20 µL.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Detection: Stop the reaction by adding a suitable stop reagent (e.g., a broad-spectrum PDE inhibitor like IBMX or a specific binding agent for the product).

-

Measurement: Read the fluorescence polarization on a plate reader with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 525 nm for FAM).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls (no enzyme and no inhibitor). Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Alzheimer's Disease Model (Aβ25-35 Intracerebroventricular Injection)

This protocol describes a general method for inducing Alzheimer's-like pathology in mice.[5][6]

Materials:

-

Amyloid-β peptide 25-35 (Aβ25-35)

-

Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe

-

This compound suspension/solution for oral or intraperitoneal administration

Procedure:

-

Aβ25-35 Preparation: Dissolve Aβ25-35 in sterile saline or aCSF to the desired concentration (e.g., 1 mg/mL). Some protocols may involve an aggregation step (e.g., incubation at 37°C for several days) to form neurotoxic oligomers.

-

Animal Surgery:

-

Anesthetize the mouse using an appropriate anesthetic.

-

Mount the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole over the target injection site (e.g., into the lateral ventricle).

-

-

Intracerebroventricular (ICV) Injection:

-

Slowly infuse a specific volume of the Aβ25-35 solution (e.g., 3-5 µL) into the ventricle using a Hamilton syringe.

-

Leave the needle in place for a few minutes to prevent backflow.

-

Withdraw the needle slowly and suture the incision.

-

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

-

Drug Administration: Begin administration of this compound or vehicle at the desired dose and route (e.g., oral gavage) according to the experimental design, which may start before or after the Aβ25-35 injection.

-

Behavioral Testing: After a suitable post-injection period (e.g., 7-14 days), conduct behavioral tests to assess cognitive function.

T-Maze Spontaneous Alternation Task

This task assesses spatial working memory.[7][8][9][10][11]

Apparatus:

-

A T-shaped maze with a start arm and two goal arms. Dimensions should be appropriate for the species (e.g., mouse or rat).

Procedure:

-

Habituation: Allow the animals to explore the maze freely for a period before testing.

-

Testing:

-

Place the animal in the start arm and allow it to choose one of the goal arms.

-

Once the animal has entered a goal arm with all four paws, it is returned to the start arm.

-

After a brief inter-trial interval, the animal is placed back in the start arm for a second trial.

-

Record the sequence of arm choices over a series of trials.

-

-

Data Analysis: Calculate the percentage of spontaneous alternations, which is defined as entering the previously unvisited arm on the second trial of a pair. A higher percentage of alternations indicates better spatial working memory.

Passive Avoidance Task

This task evaluates fear-motivated learning and memory.[12][13][14][15][16]

Apparatus:

-

A two-chambered apparatus with a light and a dark compartment connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

Procedure:

-

Training (Acquisition):

-

Place the animal in the light compartment.

-

After a short habituation period, the door to the dark compartment is opened.

-

When the animal enters the dark compartment, the door closes, and a mild, brief foot shock is delivered.

-

The latency to enter the dark compartment is recorded.

-

-

Testing (Retention):

-

24 hours after training, place the animal back in the light compartment.

-

Open the door to the dark compartment.

-

Record the latency to enter the dark compartment (no shock is delivered during the test).

-

-

Data Analysis: A longer latency to enter the dark compartment during the testing phase indicates better memory of the aversive experience.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.

Caption: Mechanism of action of BAY 73-6691.

Caption: Experimental workflow for evaluating BAY 73-6691.

Conclusion

This compound is a valuable research tool for investigating the role of PDE9A in cellular signaling and its potential as a therapeutic target. Its ability to modulate cGMP levels in the brain has shown promise in preclinical models of cognitive impairment. The data and protocols presented in this guide are intended to facilitate further research into the pharmacology and therapeutic applications of BAY 73-6691 and other PDE9A inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic profile and to translate the promising preclinical findings into clinical applications.

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. researchgate.net [researchgate.net]

- 3. BAY 73-6691 - Wikipedia [en.wikipedia.org]

- 4. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. cn.aminer.org [cn.aminer.org]

- 8. researchgate.net [researchgate.net]

- 9. Apparatus design and behavioural testing protocol for the evaluation of spatial working memory in mice through the spontaneous alternation T-maze - PMC [pmc.ncbi.nlm.nih.gov]

- 10. T-maze Forced Alternation and Left-right Discrimination Tasks for Assessing Working and Reference Memory in Mice [jove.com]

- 11. Newman Memory Lab - + Mouse T-Maze behavioral protocol [sites.google.com]

- 12. Passive avoidance (step-down test) [protocols.io]

- 13. scribd.com [scribd.com]

- 14. Passive avoidance test [panlab.com]

- 15. scantox.com [scantox.com]

- 16. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BAY 73-6691 Racemate in the cGMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the BAY 73-6691 racemate, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). It details the compound's mechanism of action within the cyclic guanosine monophosphate (cGMP) signaling pathway, summarizes key quantitative data, provides an overview of relevant experimental protocols, and visualizes the core concepts through signaling pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and drug development.

Core Mechanism of Action: Potentiating cGMP Signaling

BAY 73-6691 is a pyrazolopyrimidinone derivative that acts as a selective inhibitor of PDE9A.[1] The PDE9A enzyme is a key regulator of intracellular cGMP levels, specifically hydrolyzing it.[2][3] By inhibiting PDE9A, BAY 73-6691 prevents the breakdown of cGMP, leading to its accumulation within the cell. This elevation of cGMP enhances the downstream signaling cascade, which is crucial for various physiological processes, particularly in the brain.[2][4]

The primary signaling pathway influenced by BAY 73-6691 is the nitric oxide (NO)/cGMP/protein kinase G (PKG)/CREB pathway.[4][5] This pathway is integral to synaptic plasticity, a fundamental mechanism for learning and memory.[4] The PDE9A enzyme is highly expressed in brain regions associated with cognition, such as the hippocampus and cortex.[4] Consequently, by elevating cGMP in these areas, BAY 73-6691 has been shown to improve learning and memory in preclinical rodent models.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for BAY 73-6691, providing a comparative overview of its potency and selectivity.

Table 1: In Vitro Inhibitory Potency of BAY 73-6691

| Target | Species | IC50 (nM) | Reference |

| PDE9A | Human | 55 | [3][7][8] |

| PDE9A | Murine | 100 | [3][7][8] |

| (R)-enantiomer (1r) | Human | 22 | [1] |

| (S)-enantiomer (1s) | Human | 88 | [1] |

Table 2: Selectivity of BAY 73-6691 Against Other Human Phosphodiesterases

| PDE Isoform | IC50 (nM) |

| PDE1C | 1400 |

| PDE2A | >4000 |

| PDE3B | >4000 |

| PDE4B | >4000 |

| PDE5A | >4000 |

| PDE7B | >4000 |

| PDE8A | >4000 |

| PDE10A | >4000 |

| PDE11A | 2600 |

Data compiled from Wunder et al. (2005) as cited in a broader study.

Signaling Pathway Diagram

Caption: The NO/cGMP signaling pathway and the inhibitory action of BAY 73-6691 on PDE9A.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for the characterization of BAY 73-6691.

In Vitro PDE9A Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BAY 73-6691 against PDE9A.

Materials:

-

Recombinant human or murine PDE9A enzyme

-

[³H]-cGMP (radiolabeled substrate)

-

Scintillation proximity assay (SPA) beads

-

Assay buffer (e.g., Tris-HCl based buffer with MgCl₂)

-

This compound

-

Microplates

Protocol:

-

Prepare serial dilutions of BAY 73-6691 in the assay buffer.

-

In a microplate, add the PDE9A enzyme, assay buffer, and the various concentrations of BAY 73-6691.

-

Initiate the enzymatic reaction by adding [³H]-cGMP.

-

Incubate the reaction mixture for a defined period at a controlled temperature (e.g., 30 minutes at 30°C).

-

Stop the reaction by adding SPA beads. The beads will bind to the undigested [³H]-cGMP.

-

Measure the radioactivity using a scintillation counter.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

cGMP Reporter Cell Line Assay

Objective: To assess the cellular activity of BAY 73-6691 in a live-cell imaging setup.[9][10]

Materials:

-

A stable cell line (e.g., CHO) co-expressing:

-

Cell culture medium and reagents

-

BAY 73-6691

-

Luminometer or fluorescence plate reader

Protocol:

-

Seed the engineered cells in a microplate and culture overnight.

-

Wash the cells with an appropriate assay buffer.

-

Pre-incubate the cells with various concentrations of BAY 73-6691.

-

Stimulate the cells with a submaximal concentration of an sGC activator to induce cGMP production.[9]

-

Immediately measure the luminescence or fluorescence signal, which corresponds to the influx of calcium through the activated CNG channels.

-

The potentiation of the sGC-induced signal by BAY 73-6691 indicates its intracellular inhibitory activity on PDE9A.

In Vivo Rodent Behavioral Assays

Objective: To evaluate the pro-cognitive effects of BAY 73-6691 in rodent models of learning and memory.[5][6]

General Protocol Outline:

-

Animals: Use appropriate rodent strains (e.g., Wistar rats, C57BL/6J mice).

-

Drug Administration: Administer BAY 73-6691 or vehicle via an appropriate route (e.g., oral gavage) at specified doses (e.g., 0.3 - 3 mg/kg) and time points before behavioral testing.[11]

-

Behavioral Tasks:

-

Social Recognition Task: Assess short-term social memory by measuring the time an adult animal spends investigating a novel juvenile versus a familiar one.[6]

-

Passive Avoidance Task: Evaluate fear-motivated learning and memory by measuring the latency of a rodent to enter a dark compartment previously associated with a mild foot shock.[6]

-

Object Recognition Task: Test recognition memory by measuring the time a rodent spends exploring a novel object compared to a familiar one.[6]

-

T-Maze Alternation Task: Assess spatial working memory by recording the sequence of arm entries in a T-shaped maze.[6]

-

-

Data Analysis: Analyze the relevant behavioral parameters (e.g., investigation time, latency, discrimination index) using appropriate statistical methods to determine the effect of BAY 73-6691 on cognitive performance.

Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical evaluation of BAY 73-6691.

Conclusion

This compound is a valuable research tool for investigating the role of the cGMP signaling pathway in various physiological and pathological processes. Its selectivity for PDE9A allows for the specific modulation of cGMP levels, providing insights into the downstream effects on neuronal function, particularly in the context of learning and memory. The data and protocols summarized in this guide offer a solid foundation for researchers and drug development professionals working with this compound and exploring the therapeutic potential of PDE9A inhibition.

References

- 1. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BAY 73-6691 | 794568-92-6 | FB159390 | Biosynth [biosynth.com]

- 8. BAY 73-6691 | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

BAY 73-6691 Racemate for Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on BAY 73-6691, a potent and selective phosphodiesterase 9A (PDE9A) inhibitor, for its potential application in Alzheimer's disease (AD) therapeutics. This document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Concept: Targeting the cGMP Signaling Pathway in Alzheimer's Disease

BAY 73-6691 is a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme highly expressed in brain regions associated with cognition, such as the hippocampus and cortex.[1][2] PDE9A specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a critical second messenger in neuronal signaling.[2] In the context of Alzheimer's disease, the inhibition of PDE9A is a promising therapeutic strategy. By preventing the degradation of cGMP, BAY 73-6691 elevates intracellular cGMP levels, which in turn enhances the nitric oxide (NO)/cGMP/protein kinase G (PKG)/cAMP response element-binding protein (CREB) signaling pathway.[2][3][4] This pathway is integral to synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism fundamental to learning and memory.[2][3] Preclinical studies have demonstrated that BAY 73-6691 can rescue deficits in synaptic plasticity and improve cognitive performance in various animal models of Alzheimer's disease.[4][5]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies of BAY 73-6691 in the context of Alzheimer's disease models.

Table 1: In Vitro Potency of BAY 73-6691 and its Enantiomers

| Compound/Enantiomer | Target | IC50 (nM) | Assay System | Reference |

| BAY 73-6691 (racemate) | Human PDE9A | 55 | Enzymatic Assay | |

| BAY 73-6691 (racemate) | Murine PDE9A | 100 | Enzymatic Assay | |

| (R)-BAY 73-6691 | Human PDE9A | 22 | Enzymatic Assay | [6][7] |

| (S)-BAY 73-6691 | Human PDE9A | 88 | Enzymatic Assay | [6][7] |

Table 2: In Vitro Efficacy of BAY 73-6691 in Alzheimer's Disease Models

| Cell Line | Insult | BAY 73-6691 Concentration | Key Findings | Reference |

| SH-SY5Y | 20µM Aβ25-35 | 50, 100, 150, 200 µg/mL | Attenuated cytotoxicity and oxidative stress.[8] | [8] |

| SH-SY5Y | Aβ25-35 | 200 µg/mL | Almost neutralized Aβ25-35-induced oxidative damage.[9] | [9] |

| NG108-15 | - | 3 µM | Greatest ratio of pCREB to total CREB and greatest increase in APP expression.[10] | [10] |

| PC12 | Aβ25-35 | Not specified | Reduced neuroapoptosis and neuroinflammation; inhibited tau phosphorylation.[4] | [4] |

Table 3: In Vivo Efficacy of BAY 73-6691 in Rodent Models of Alzheimer's Disease

| Animal Model | Treatment Regimen | Behavioral Test | Key Findings | Reference |

| Aβ25-35-injected mice | Intraperitoneal injection, once daily for 10 days | Morris Water Maze | Dose-dependently improved acquisition performance and decreased escape latency.[9] | [9] |

| Aβ25-35-injected mice | 3 mg/kg | Morris Water Maze | Almost completely abolished the prolongation of escape latency.[9] | [9] |

| Aged FBNF1 Rats | - | LTP in hippocampal slices | 10 µM increased basal synaptic transmission and enhanced early LTP.[3] | [3] |

| Rodents | Not specified | Social Recognition Task | Enhanced acquisition, consolidation, and retention of long-term memory.[3] | [3] |

| Rodents | Not specified | Passive Avoidance Task | Attenuated scopolamine-induced retention deficit.[3] | [3] |

| Rodents | Not specified | T-maze Alternation Task | Attenuated MK-801-induced short-term memory deficits.[3] | [3] |

| tg2576 mice | Not specified | Not specified | Enhanced cGMP levels in the hippocampus and improved memory performance.[4] | [4] |

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway affected by BAY 73-6691, a typical experimental workflow for its evaluation, and the logical relationship of its mechanism to Alzheimer's disease pathology.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of BAY 73-6691 for Alzheimer's disease.

4.1. In Vitro Aβ-Induced Cytotoxicity and Oxidative Stress Assay

-

Cell Line: Human neuroblastoma SH-SY5Y cells.[8]

-

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Aβ Preparation: Aβ25-35 peptide is dissolved in sterile water and aggregated by incubation at 37°C for a period of time (e.g., 7 days) to form oligomers.

-

Treatment:

-

Cells are seeded in multi-well plates.

-

After reaching a desired confluency, cells are pre-treated with various concentrations of BAY 73-6691 (e.g., 50, 100, 150, 200 µg/mL) for a specified duration (e.g., 2 hours).[8]

-

Subsequently, aggregated Aβ25-35 (e.g., 20 µM) is added to the culture medium and incubated for an additional period (e.g., 24 hours).[8]

-

-

Endpoint Assays:

-

Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to quantify the number of viable cells.

-

Oxidative Stress: Measured by quantifying intracellular reactive oxygen species (ROS) using fluorescent probes like DCFH-DA. The activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and the levels of malondialdehyde (MDA) can also be determined using commercially available kits.[9]

-

Apoptosis: Detected and quantified using flow cytometry after staining with Annexin V and propidium iodide.[9]

-

4.2. In Vivo Morris Water Maze Test for Spatial Learning and Memory

-

Animal Model: Mice with intracerebroventricular injection of Aβ25-35.[8]

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the pool.[2]

-

Drug Administration: BAY 73-6691 is administered via intraperitoneal injection once daily for a set period (e.g., 10 days) at various doses (e.g., 1, 3 mg/kg).[8][9]

-

Protocol:

-

Acclimation: Mice are handled for several days before the experiment. On the day before training, each mouse is allowed to swim for 60 seconds without the platform to habituate to the pool.[11]

-

Acquisition Phase: Mice undergo several trials per day for consecutive days (e.g., 4-5 days) to learn the location of the hidden platform. The starting position is varied for each trial.[2]

-

Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds).[2]

-

-

Analysis:

-

Escape Latency: The time taken to find the hidden platform during the acquisition phase.[2]

-

Time in Target Quadrant: The time spent in the quadrant where the platform was previously located during the probe trial.[2]

-

Swimming Speed: Monitored to ensure that any observed effects are not due to motor impairments.[9]

-

4.3. Long-Term Potentiation (LTP) in Hippocampal Slices

-

Animal Model: Young adult Wistar rats or aged Fischer 344 X Brown Norway (FBNF1) rats.[3]

-

Slice Preparation: Transverse hippocampal slices (e.g., 400 µm) are prepared and maintained in artificial cerebrospinal fluid (aCSF).[2]

-

Electrophysiology:

-

Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus.

-

A stable baseline of synaptic transmission is established.

-

BAY 73-6691 (e.g., 10 µM) or vehicle is bath-applied.[3]

-

LTP is induced by high-frequency stimulation (HFS) or theta-burst stimulation (TBS).

-

-

Analysis: The magnitude of LTP is quantified by measuring the potentiation of the fEPSP slope after the induction protocol, compared to the baseline.

Summary and Future Directions

BAY 73-6691 has demonstrated significant preclinical efficacy as a PDE9A inhibitor with the potential to ameliorate cognitive deficits associated with Alzheimer's disease. Its mechanism of action, centered on the enhancement of the cGMP signaling pathway, offers a promising avenue for therapeutic intervention. The data presented in this guide highlight its ability to protect against Aβ-induced neurotoxicity, reduce oxidative stress, and improve learning and memory in rodent models.

While the preclinical development of BAY 73-6691 was terminated for undisclosed reasons, the compound remains a valuable research tool for understanding the role of PDE9A in neurodegenerative diseases.[2] Further research could focus on elucidating the long-term effects of PDE9A inhibition on amyloid and tau pathologies and exploring the therapeutic potential of other selective PDE9A inhibitors that may have more favorable pharmacokinetic or safety profiles. The detailed protocols and quantitative data provided herein serve as a foundational resource for researchers continuing to investigate this important therapeutic target.

References

- 1. BAY 73-6691 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Effects of Phosphodiesterase Inhibitor BAY 73-6691 on Expression/Phosphorylation of CREB and Expression of Amyloid Precursor Protein (APP) [repository.arizona.edu]

- 11. benchchem.com [benchchem.com]

The PDE9A Inhibitor BAY 73-6691: A Technical Guide on its Role in Modulating Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate processes of learning and memory are fundamentally linked to the brain's ability to modify the strength of connections between neurons, a phenomenon known as synaptic plasticity. A key cellular mechanism underlying synaptic plasticity is Long-Term Potentiation (LTP). The cyclic guanosine monophosphate (cGMP) signaling pathway is a critical modulator of these processes. Phosphodiesterase 9A (PDE9A) is a cGMP-specific enzyme highly expressed in brain regions integral to cognition, such as the hippocampus and cortex.[1][2] By hydrolyzing cGMP, PDE9A curtails signaling cascades essential for synaptic strengthening. BAY 73-6691 is the first potent and selective inhibitor of PDE9A, developed to prevent cGMP degradation and thereby enhance neuronal signaling pathways crucial for learning and memory.[1][2] This document provides a comprehensive technical overview of BAY 73-6691, summarizing preclinical data on its effects on synaptic plasticity and cognitive function, detailing key experimental protocols, and visualizing the core signaling pathways and workflows.

Core Mechanism of Action: PDE9A Inhibition and the cGMP Signaling Pathway

BAY 73-6691 exerts its effects by selectively inhibiting the PDE9A enzyme.[1] In neuronal signaling, the binding of the neurotransmitter glutamate to its NMDA receptors triggers an influx of calcium, activating nitric oxide synthase (NOS).[3] Nitric Oxide (NO) then diffuses to stimulate soluble guanylyl cyclase (sGC), which catalyzes the production of the second messenger cGMP.[4] cGMP, in turn, activates Protein Kinase G (PKG), leading to the phosphorylation of the cAMP Response Element-Binding protein (CREB), a transcription factor pivotal for the synthesis of proteins required for long-lasting synaptic changes.[3][4][5]

The PDE9A enzyme specifically hydrolyzes cGMP, acting as a brake on this signaling cascade.[2] By inhibiting PDE9A, BAY 73-6691 prevents the breakdown of cGMP, leading to its accumulation.[6] This amplification of the cGMP signal enhances the activity of the downstream PKG/CREB pathway, thereby lowering the threshold for the induction of LTP and promoting synaptic plasticity.[5][7] This mechanism is believed to underlie the pro-cognitive effects observed in preclinical models.[3][8]

Quantitative Data Summary

The preclinical efficacy of BAY 73-6691 has been evaluated across various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Selectivity of BAY 73-6691

| Target Enzyme | IC₅₀ (nM) | Assay System | Reference |

|---|---|---|---|

| Human PDE9A | 55 ± 9 | Recombinant human PDE9 in Sf9 insect cells | [7] |

| Human PDE1C | 1400 ± 350 | Recombinant human enzyme | [7] |

| Human PDE11A | 2600 ± 400 | Recombinant human enzyme | [7] |

| Human PDE2A, 3B, 4B, 5A, 7B, 8A, 10A | >4000 | Recombinant human enzymes |[7] |

Table 2: Effects of BAY 73-6691 on Synaptic Plasticity (LTP)

| Animal Model | BAY 73-6691 Concentration | Key Findings | Reference |

|---|---|---|---|

| Young Adult Wistar Rats (7-8 weeks) | 10 µM | Enhanced early LTP after weak tetanic stimulation. No effect on basal synaptic transmission. | [3][7][8] |

| Young Adult Wistar Rats (7-8 weeks) | 30 µM | No significant effect on early LTP. | [3][8] |

| Aged FBNF1 Rats (31-35 months) | 10 µM | Increased basal synaptic transmission and enhanced early LTP. | [3][7][8] |

| Aβ₄₂ Oligomer-Impaired Model | Not Specified | Restored long-term potentiation impaired by Aβ₄₂ oligomers. |[6] |

Table 3: Efficacy of BAY 73-6691 in Preclinical Cognitive Models

| Behavioral Task | Animal Model | Dosing Regimen | Key Outcomes | Reference |

|---|---|---|---|---|

| Social Recognition | Adult Male Wistar Rats | 0.3 and 3 mg/kg (p.o.) | Enhanced acquisition, consolidation, and retention of long-term memory. | [3][7] |

| Novel Object Recognition | Rats | Not specified | Tended to enhance long-term memory. | [3][8] |

| Passive Avoidance | Rats | Not specified | Attenuated scopolamine-induced retention deficits. | [1][3][8] |

| T-Maze Alternation | Mice | Not specified | Attenuated MK-801-induced short-term memory deficits. | [1][3][8] |

| Morris Water Maze | Aβ₂₅₋₃₅-injected Mice | Not specified | Improved learning and memory. | [1][9] |

| Object Location Task | APP transgenic tg2576 mice | Not specified | Improved memory performance. |[6] |

Detailed Experimental Protocols

Replication and validation are cornerstones of scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of BAY 73-6691.

In Vitro Electrophysiology: Long-Term Potentiation (LTP)

This protocol is used to assess the effect of BAY 73-6691 on synaptic plasticity in hippocampal brain slices.[1]

-

Objective: To measure the change in synaptic strength (fEPSPs) after a high-frequency electrical stimulus in the presence or absence of the compound.

-

Slice Preparation:

-

Animals (e.g., Wistar or FBNF1 rats) are euthanized, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

-

Transverse hippocampal slices (typically 400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in an interface chamber containing oxygenated aCSF (95% O₂ / 5% CO₂) at room temperature for at least one hour.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber perfused with aCSF.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

A stable baseline of fEPSPs is recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

-

-

LTP Induction and Drug Application:

-

BAY 73-6691 or vehicle is added to the perfusion medium 30 minutes before LTP induction.

-

LTP is induced using a weak tetanic stimulation protocol (e.g., theta burst stimulation) that, under control conditions, induces a sub-maximal, early-phase LTP.[7]

-

fEPSPs are then recorded for at least 60-120 minutes post-stimulation to measure the potentiation.

-

-

Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-stimulation baseline. The degree of potentiation in the drug-treated group is compared to the vehicle-treated control group.

Behavioral Assay: Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to evaluate recognition memory in rodents, based on their innate preference to explore novel objects over familiar ones.[10]

-

Objective: To assess the effect of BAY 73-6691 on long-term recognition memory.

-

Apparatus: A square, open-field arena. A set of objects that are distinct in shape and texture but similar in size and lacking innate motivational properties.

-

Procedure:

-

Habituation (Day 1-2): Animals are individually placed in the empty arena for 5-10 minutes each day to acclimate to the environment.

-

Training/Acquisition (T1): The animal is placed in the arena containing two identical objects and is allowed to explore freely for a set duration (e.g., 10 minutes). The time spent exploring each object is recorded. Drug or vehicle is typically administered before this phase.

-

Retention Interval: The animal is returned to its home cage for a specific period (e.g., 24 hours) to test long-term memory.[10]

-

Testing (T2): The animal is returned to the arena, where one of the original objects has been replaced by a novel object. The time spent exploring the familiar and the novel object is recorded.

-

-

Analysis: A discrimination index (d2) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A positive d2 indicates that the animal remembers the familiar object and prefers the novel one.

Conclusion and Future Directions

The preclinical data strongly support the role of BAY 73-6691 as a modulator of synaptic plasticity. By selectively inhibiting PDE9A, BAY 73-6691 enhances cGMP signaling, facilitates LTP, and improves performance in various rodent models of learning and memory.[3][8] Notably, its efficacy in aged animals and in models of Alzheimer's disease pathology suggests a therapeutic potential for treating memory deficits associated with aging and neurodegenerative disorders.[3][6] While the development of BAY 73-6691 was discontinued for undisclosed reasons, the compound remains a critical pharmacological tool for investigating the function of PDE9A.[1] The compelling evidence gathered from studies using BAY 73-6691 has paved the way for the development of other PDE9A inhibitors for cognitive disorders, validating this enzyme as a promising therapeutic target.[1][11] Future research should continue to explore the nuanced roles of PDE9A in different neuronal circuits and patient populations to fully realize the therapeutic potential of this drug class.

References

- 1. benchchem.com [benchchem.com]

- 2. BAY 73-6691 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Phosphodiesterase Inhibitor BAY 73-6691 on Expression/Phosphorylation of CREB and Expression of Amyloid Precursor Protein (APP) [repository.arizona.edu]

- 5. researchgate.net [researchgate.net]

- 6. PDE9A inhibition rescues amyloid beta-induced deficits in synaptic plasticity and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

BAY 73-6691: A Technical Guide on its Nootropic and Cognitive Enhancement Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily expressed in brain regions critical for cognition, such as the hippocampus and neocortex.[1] By inhibiting PDE9A, BAY 73-6691 prevents the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in neuronal signaling pathways associated with synaptic plasticity, learning, and memory.[2] Preclinical research has demonstrated the potential of BAY 73-6691 to enhance cognitive function in various rodent models, suggesting its therapeutic potential for neurodegenerative disorders like Alzheimer's disease.[3][4][5] This technical guide provides an in-depth overview of the core mechanism of action, quantitative preclinical data, detailed experimental protocols, and key signaling pathways related to the nootropic and cognitive-enhancing effects of BAY 73-6691. Despite promising preclinical results, the clinical development program for BAY 73-6691 was terminated for undisclosed reasons.[2][6]

Core Mechanism of Action: PDE9A Inhibition and cGMP Signaling

BAY 73-6691 exerts its cognitive-enhancing effects by selectively inhibiting the PDE9A enzyme.[1][2] PDE9A is a cGMP-specific phosphodiesterase that plays a crucial role in regulating intracellular cGMP levels.[6] The inhibition of PDE9A by BAY 73-6691 leads to an accumulation of cGMP in neurons.[2][6] This elevated cGMP, in turn, potentiates the nitric oxide (NO)/cGMP/protein kinase G (PKG)/CREB signaling pathway, which is fundamental for synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism widely considered to be a basis for learning and memory.[2][3]

Signaling Pathway of PDE9A Inhibition

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of BAY 73-6691.

Table 1: In Vitro Potency and Selectivity

| Target | Species | IC50 (nM) | Assay Type | Reference |

| PDE9A | Human | 55 ± 9 | Recombinant Enzyme Assay | [7] |

| PDE1C | Human | 1400 ± 350 | Recombinant Enzyme Assay | [7] |

| PDE11A | Human | 2600 ± 400 | Recombinant Enzyme Assay | [7] |

| PDE2A, 3B, 4B, 5A, 7B, 8A, 10A | Human | >4000 | Recombinant Enzyme Assay | [7] |

Table 2: Effects on Long-Term Potentiation (LTP) in Rat Hippocampal Slices

| Animal Model | Concentration | Effect | Reference |

| Young Adult Wistar Rats | 10 µM | Enhanced early LTP after weak tetanic stimulation. | [3][7] |

| Young Adult Wistar Rats | 30 µM | No effect on early LTP. | [3][7] |

| Very Old (31-35 months) FBNF1 Rats | 10 µM | Increased basal synaptic transmission and enhanced early LTP. | [3][7] |

Table 3: Efficacy in Rodent Models of Cognition

| Behavioral Task | Species | Dosing | Key Findings | Reference |

| Social Recognition Task | Rat | 0.3 and 3 mg/kg (p.o.) | Enhanced acquisition, consolidation, and retention of long-term memory. | [3][7] |

| Object Recognition Task | Rat | Not specified | Tended to enhance long-term memory. | [3] |

| Passive Avoidance Task | Rat | Not specified | Attenuated scopolamine-induced retention deficits. | [3] |

| T-Maze Alternation Task | Rat | Not specified | Attenuated MK-801-induced short-term memory deficits. | [3] |

| Morris Water Maze | Mouse (Aβ25-35 induced deficit) | Not specified | Improved learning and memory. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate BAY 73-6691.

Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol assesses the effect of BAY 73-6691 on synaptic plasticity in vitro.

Methodology Details:

-

Slice Preparation: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from rats and maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.[2]

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region in response to stimulation of the Schaffer collaterals.[7]

-

Drug Application: BAY 73-6691 is applied to the slices for a defined period before and after tetanic stimulation.[7]

-

LTP Induction: A weak tetanic stimulation protocol is used to induce a sub-maximal LTP, which is sensitive to modulation.[7]

-

Analysis: The slope of the fEPSP is measured to quantify the degree of synaptic potentiation.[7]

Social Recognition Task

This task evaluates short-term social memory in rodents.

Methodology Details:

-

Subjects: Adult male rats are typically used.[7]

-

Procedure: An adult rat is exposed to a juvenile conspecific for a short period (T1). After a delay, the adult is re-exposed to the same juvenile (T2).[7]

-

Drug Administration: BAY 73-6691 or vehicle is administered orally at a specified time before the first exposure.[7]

-

Analysis: The time the adult rat spends investigating the juvenile is recorded for both exposures. A significant reduction in investigation time during T2 is interpreted as memory of the juvenile.[7]

Morris Water Maze

This task is a widely used test of spatial learning and memory.

Methodology Details:

-

Apparatus: A circular pool is filled with opaque water, and a hidden escape platform is submerged just below the surface. Visual cues are placed around the room.[2]

-

Cognitive Deficit Model: In some studies, cognitive impairment is induced, for example, by intracerebroventricular injection of amyloid-β peptides.[2][4]

-

Acquisition Phase: Mice undergo multiple trials per day for several consecutive days to learn the location of the hidden platform.[2]

-

Probe Trial: Following the acquisition phase, the platform is removed, and the mouse is allowed to swim freely. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.[2]

-

Drug Administration: BAY 73-6691 is administered to the animals throughout the experimental period.[4]

Safety and Tolerability

While specific safety and tolerability data for BAY 73-6691 in humans are not publicly available due to the termination of its clinical development, studies on other PDE9A inhibitors, such as BI 409306, have been conducted. In a first-in-human study, BI 409306 showed good safety and tolerability in healthy male subjects, with the highest tolerated single dose being 350 mg.[8] No relevant abnormalities in laboratory results, ECG findings, or vital signs were observed.[8]

Conclusion and Future Directions

BAY 73-6691 has demonstrated robust pro-cognitive and memory-enhancing effects in a variety of preclinical models.[3][6] Its mechanism of action, centered on the potentiation of the cGMP signaling pathway through selective PDE9A inhibition, represents a promising therapeutic strategy for cognitive disorders.[2][5] Although the development of BAY 73-6691 was halted, the extensive preclinical data underscores the potential of targeting PDE9A for cognitive enhancement. Future research in this area could focus on the development of new PDE9A inhibitors with optimized pharmacokinetic and pharmacodynamic profiles, and on exploring their efficacy in a broader range of neurological and psychiatric conditions characterized by cognitive deficits. A thorough understanding of the specific patient populations that may benefit most from this therapeutic approach will be critical for the successful clinical translation of next-generation PDE9A inhibitors.

References

- 1. BAY 73-6691 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alzforum.org [alzforum.org]

- 6. researchgate.net [researchgate.net]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. First‐in‐human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males - PMC [pmc.ncbi.nlm.nih.gov]

BAY 73-6691 Racemate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of BAY 73-6691 racemate, a potent and selective inhibitor of phosphodiesterase 9 (PDE9). The information is compiled to support research and development efforts in neuropharmacology and related fields.

Chemical Structure and Properties

BAY 73-6691 is a pyrazolopyrimidinone derivative. The racemate consists of a 1:1 mixture of the (R) and (S) enantiomers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2-Chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | [1] |

| CAS Number | 794568-90-4 | [2] |

| Molecular Formula | C₁₅H₁₂ClF₃N₄O | [2] |

| Molecular Weight | 356.73 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | DMSO: >20 mg/mL | [3] |

| Storage Temperature | 2-8°C | [3] |

| SMILES String | C--INVALID-LINK--C(F)(F)F | [1] |

| InChI Key | FFPXPXOAFQCNBS-MRVPVSSYSA-N | [1] |

Mechanism of Action and Signaling Pathway

BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is a cGMP-specific phosphodiesterase, and its inhibition by BAY 73-6691 leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP).[1] This modulation of cGMP signaling is particularly relevant in neuronal cells where it is involved in synaptic plasticity and memory formation.[4][5] The proposed signaling cascade involves the Nitric Oxide (NO)/cGMP/Protein Kinase G (PKG)/cAMP response element-binding protein (CREB) pathway.[4][5]

Biological Activity and Efficacy

BAY 73-6691 has demonstrated pro-cognitive effects in various rodent models.[5] It has been shown to enhance learning and memory, suggesting its potential as a therapeutic agent for cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease.[1][5]

Table 2: In Vitro and In Vivo Activity of BAY 73-6691

| Assay | Species/System | Effect | IC₅₀/Effective Dose | Reference(s) |

| PDE9A Inhibition | Human (in vitro) | Inhibition of cGMP hydrolysis | 55 nM | [6] |

| PDE9A Inhibition | Murine (in vitro) | Inhibition of cGMP hydrolysis | 100 nM | [6] |

| Social Recognition Task | Rat | Enhanced acquisition, consolidation, and retention of long-term memory | 0.3 and 3 mg/kg (p.o.) | [5] |

| Object Recognition Task | Rat | Tended to enhance long-term memory | Not specified | [5] |

| Passive Avoidance Task | Rat | Attenuated scopolamine-induced retention deficit | Not specified | [5] |

| CREB Phosphorylation | NG108-15 cells | Increased ratio of phosphorylated CREB to total CREB | 3 µM | [4] |

| APP Expression | NG108-15 cells | Increased expression of Amyloid Precursor Protein | 3 µM | [4] |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is proprietary and typically found within patent literature (e.g., WO 2017070293 A1).[2] The general synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves the cyclization of an ortho-amino ester of a pyrazole with various nitriles. A proposed formal synthesis involves the reaction of a racemic version of a trifluoromethyl ester with a pyrazolopyrimidinone precursor.

In Vivo Behavioral Assessments in Rodents

The following protocols are summarized from van der Staay et al. (2008).[5]

4.2.1. Social Recognition Task

-

Animals: Adult male Wistar rats.

-

Procedure:

-

Habituation: Animals are habituated to the testing environment.

-

Administration: BAY 73-6691 or vehicle is administered orally (p.o.) 30 or 60 minutes before the first trial (T1).

-

Trial 1 (T1): An adult rat is placed in a cage with a juvenile rat, and the time the adult spends investigating the juvenile is recorded for a set duration.

-

Inter-trial Interval: A specific delay is introduced between trials.

-

Trial 2 (T2): The adult rat is re-exposed to the same juvenile rat, and the investigation time is recorded again.

-

-

Analysis: A reduction in investigation time during T2 compared to T1 indicates recognition memory.

4.2.2. Novel Object Recognition (NOR) Task

-

Animals: Adult male Wistar rats.

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: Rats are habituated to the empty arena.

-

Training (T1): Rats are placed in the arena with two identical objects, and the time spent exploring each object is recorded.

-

Inter-trial Interval: A delay is introduced.

-

Testing (T2): One of the familiar objects is replaced with a novel object, and the exploration time for both objects is recorded.

-

-

Analysis: A discrimination index is calculated based on the time spent exploring the novel versus the familiar object. A higher index indicates better recognition memory.

In Vitro Cellular Assays

The following methodologies are based on the study by Garcia (2016).[4]

4.3.1. Cell Culture and Treatment

-

Cell Line: NG108-15 cholinergic neuron-like cells.

-

Treatment: Cells are treated with varying concentrations of BAY 73-6691 (e.g., 3 µM) for a specified duration.

4.3.2. Western Blotting for CREB Phosphorylation and APP Expression

-

Objective: To quantify the levels of total and phosphorylated CREB, and total APP.

-

Procedure:

-

Protein Extraction: Cells are lysed, and protein concentration is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for total CREB, phosphorylated CREB (pCREB), and APP.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis: Band intensities are quantified using densitometry software.

4.3.3. Confocal Microscopy for Protein Localization

-

Objective: To visualize the subcellular localization of PKG-Iα and APP/Aβ.

-

Procedure:

-

Cell Seeding: Cells are grown on coverslips.

-

Fixation: Cells are fixed with paraformaldehyde.

-

Permeabilization: Cell membranes are permeabilized (e.g., with Triton X-100).

-

Blocking: Non-specific binding sites are blocked.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies against PKG-Iα and APP/Aβ.

-

Secondary Antibody Incubation: Cells are incubated with fluorescently-labeled secondary antibodies.

-

Mounting: Coverslips are mounted on microscope slides.

-

-

Analysis: Images are acquired using a confocal microscope to determine the spatial distribution of the proteins of interest.

Conclusion

This compound is a valuable research tool for investigating the role of the PDE9A-cGMP signaling pathway in cognitive processes. Its demonstrated efficacy in preclinical models of learning and memory highlights its potential for the development of novel therapeutics for neurodegenerative diseases. This guide provides a foundational resource for researchers working with this compound.

References

- 1. Effects of Phosphodiesterase Inhibitor BAY 73-6691 on Expression/Phosphorylation of CREB and Expression of Amyloid Precursor Protein (APP) [repository.arizona.edu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase-9 (PDE9) inhibition with BAY 73-6691 increases corpus cavernosum relaxations mediated by nitric oxide… [ouci.dntb.gov.ua]

- 5. EP3845537A1 - Crystal of pyrazolo[3,4-d]pyrimidine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

BAY 73-6691 Racemate: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 73-6691 emerged as a pioneering molecule in neuroscience research, identified as the first potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] Developed by Bayer, its primary therapeutic target was Alzheimer's disease, leveraging the hypothesis that modulating cyclic guanosine monophosphate (cGMP) signaling could offer cognitive benefits.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BAY 73-6691. While the user's query specifies the "racemate," the majority of published research focuses on the (R)-enantiomer, identified by the IUPAC name 1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one.[1] It is plausible that the initial discovery involved a racemic mixture, with the (R)-enantiomer subsequently isolated as the more active component. This document will focus on the data available for this specific enantiomer, which is commonly referred to as BAY 73-6691 in the scientific literature.

Core Mechanism of Action: PDE9A Inhibition

BAY 73-6691 exerts its effects by selectively inhibiting the PDE9A enzyme.[4] PDE9A is highly expressed in brain regions crucial for cognitive functions, including the hippocampus, neocortex, and striatum.[1][4] This enzyme is responsible for the specific hydrolysis of cGMP. By inhibiting PDE9A, BAY 73-6691 prevents the breakdown of cGMP, leading to its accumulation. This enhances signaling cascades downstream of nitric oxide (NO) and glutamate, particularly the NO/cGMP/protein kinase G (PKG)/cAMP response element-binding protein (CREB) pathway.[4][5][6] This pathway is fundamental for synaptic plasticity, a cellular mechanism that underlies learning and memory.[4] Animal studies have shown that by enhancing glutamate signaling, BAY 73-6691 can improve learning and memory.[1]

Quantitative Data Summary

The preclinical evaluation of BAY 73-6691 yielded significant quantitative data regarding its potency, selectivity, and efficacy in various models.

Table 1: In Vitro Potency and Selectivity

| Enzyme Target | IC50 (nM) | Reference |

| Human PDE9A | 55 | [2][7] |

| Murine PDE9A | 100 | [2] |

| Human PDE1C | 1400 ± 350 | [7] |

| Human PDE2A | >4000 | [7] |

| Human PDE3B | >4000 | [7] |

| Human PDE4B | >4000 | [7] |

| Human PDE5A | >4000 | [7] |

| Human PDE7B | >4000 | [7] |

| Human PDE8A | >4000 | [7] |

| Human PDE10A | >4000 | [7] |

| Human PDE11A | 2600 ± 400 | [7] |

Table 2: Efficacy in In Vitro and In Vivo Models

| Experimental Model | Key Findings | Dosage/Concentration | Reference |

| Long-Term Potentiation (LTP) in Hippocampal Slices (Young Wistar Rats) | Enhanced early LTP after weak tetanic stimulation. No effect on basal synaptic transmission. | 10 µM | [5][7] |

| Long-Term Potentiation (LTP) in Hippocampal Slices (Old FBNF1 Rats) | Increased basal synaptic transmission and enhanced early LTP. | Not Specified | [5][6] |

| Social Recognition Task (Rats) | Enhanced acquisition, consolidation, and retention of long-term memory. | 0.3 and 3 mg/kg (p.o.) | [7] |

| Object Recognition Task (Rats) | Tended to enhance long-term memory. | Not Specified | [5] |

| Passive Avoidance Task (Rats) | Attenuated scopolamine-induced retention deficit. | Not Specified | [5][8] |

| T-Maze Alternation Task (Mice) | Attenuated MK-801-induced short-term memory deficits. | 1, 3, and 10 mg/kg | [7][8] |

| Aβ25-35-Induced Neurotoxicity (SH-SY5Y cells) | Dose-dependently attenuated cell apoptosis and oxidative stress. | 50, 100, 150, 200 µg/mL | [9] |

| Aβ25-35-Induced Cognitive Deficits (Mice) | Dose-dependently improved acquisition performance in Morris water maze. | 3 mg/kg | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of BAY 73-6691.

Long-Term Potentiation (LTP) in Hippocampal Slices

-

Objective: To assess the effect of BAY 73-6691 on synaptic plasticity.[4]

-

Slice Preparation: Transverse hippocampal slices (400 µm) are prepared from the brains of rats and maintained in artificial cerebrospinal fluid (aCSF).[4]

-

Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region in response to stimulation of the Schaffer collateral pathway.[7]

-

LTP Induction: A weak tetanic stimulation protocol is used to induce sub-maximal LTP.[7]

-

Drug Application: BAY 73-6691 is bath-applied to the slices at the desired concentration (e.g., 10 µM or 30 µM) and its effect on basal synaptic transmission and LTP is measured.[5][7]

Rodent Behavioral Models

-

Objective: To assess short-term social memory.

-

Procedure:

-

T1 (Acquisition): A juvenile rat is placed in the home cage of an adult test rat for a short period. The time the adult rat spends investigating the juvenile is recorded.

-

Inter-trial Interval: A delay is introduced.

-

T2 (Retrieval): The same juvenile (familiar) and a novel juvenile are presented to the adult rat. The time spent investigating each juvenile is recorded.

-

-

Drug Administration: BAY 73-6691 or vehicle is administered orally (p.o.) at doses of 0.1, 0.3, 1, and 3 mg/kg, 30 minutes before T1.[7]

-

Analysis: A reduction in investigation time towards the familiar juvenile in T2 compared to T1 indicates memory. The effect of the compound on this memory index is evaluated.[7]

-

Objective: To assess spatial learning and memory.[3]

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform, with visual cues placed around the pool.[4]

-

Protocol:

-

Acquisition Phase: Mice undergo multiple trials per day for several consecutive days to learn the location of the hidden platform. The starting position is varied for each trial.[4]

-

Probe Trial: 24 hours after the final training session, the platform is removed, and the mouse is allowed to swim for a set duration (e.g., 60 seconds). Time spent in the target quadrant is measured.[4]

-

-

Drug Administration: In studies with amyloid-β induced cognitive deficits, BAY 73-6691 was administered to the mice.[4][9]

-

Analysis: Escape latency during acquisition and time spent in the target quadrant during the probe trial are key measures of cognitive performance.[9]

In Vitro Neuroprotection Assay

-

Objective: To evaluate the protective effects of BAY 73-6691 against amyloid-β induced neurotoxicity.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured.[2]

-

Toxicity Induction: Cells are exposed to freshly prepared Aβ25-35 peptide (e.g., 20 µM) to induce apoptosis and oxidative stress.[9]

-

Drug Treatment: Cells are co-incubated with Aβ25-35 and different concentrations of BAY 73-6691 (e.g., 50, 100, 150, 200 µg/mL).[9]

-

Analysis: Cell viability is assessed using methods like the MTT assay. Apoptosis is measured via techniques such as flow cytometry, and oxidative stress markers are quantified.[6][9]

Development and Discontinuation

BAY 73-6691 was a significant step forward in the exploration of PDE9A inhibitors as a therapeutic strategy for cognitive disorders.[1] The promising preclinical data demonstrated its potential to enhance synaptic plasticity and improve memory in various rodent models.[1][5] However, the further development of this compound was terminated, and the reasons for this decision have not been publicly disclosed.[4][8] Despite its discontinuation, BAY 73-6691 remains a valuable research tool for investigating the role of the cGMP signaling pathway and the function of the PDE9A enzyme in the central nervous system.[1] The insights gained from its development have paved the way for other PDE9A inhibitors, such as PF-04447943 and BI 409306, to be advanced into clinical trials for Alzheimer's disease and schizophrenia.[3][8][10]

References

- 1. BAY 73-6691 - Wikipedia [en.wikipedia.org]

- 2. BAY 73-6691 ≥98% (HPLC), powder | 794568-92-6 [sigmaaldrich.com]

- 3. medium.com [medium.com]

- 4. benchchem.com [benchchem.com]

- 5. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. alzforum.org [alzforum.org]

Methodological & Application

Application Notes and Protocols for BAY 73-6691 Racemate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the investigation of BAY 73-6691, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). This document details its mechanism of action, summarizes key in vitro and in vivo data, and provides detailed experimental methodologies for its evaluation as a potential therapeutic agent, particularly in the context of cognitive disorders like Alzheimer's disease.

Mechanism of Action

BAY 73-6691 is a selective inhibitor of the PDE9A enzyme, which is highly expressed in brain regions associated with memory and learning, such as the hippocampus and cortex.[1] PDE9A specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a critical second messenger in the nitric oxide (NO)/cGMP signaling pathway. By inhibiting PDE9A, BAY 73-6691 elevates intracellular cGMP levels, leading to the activation of protein kinase G (PKG) and subsequent phosphorylation of cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes essential for synaptic plasticity and memory formation.[1][2] This mechanism suggests its potential as a cognitive enhancer.[3][4]

Caption: Signaling pathway of BAY 73-6691 action.

Quantitative Data Summary

The following tables summarize key quantitative data for BAY 73-6691 from various experimental models.

Table 1: In Vitro Potency of BAY 73-6691

| Target | Species | IC50 | Assay Type |

| PDE9A | Human | 55 nM | Enzymatic Assay |

| PDE9A | Murine | 100 nM | Enzymatic Assay |

Table 2: Preclinical Efficacy of BAY 73-6691 in Cognitive Models

| Animal Model | Behavioral Test | Effective Dose | Key Findings |

| Aged FBNF1 Rats | LTP in hippocampal slices | 10 µM | Increased basal synaptic transmission and enhanced early LTP.[2] |

| Rodents | Social Recognition Task | 0.3 - 3 mg/kg (p.o.) | Enhanced acquisition, consolidation, and retention of long-term memory.[3] |

| Rodents | Scopolamine-induced passive avoidance deficit | Not specified | Attenuated deficit.[4][5] |

| Rodents | MK-801-induced T-maze alternation deficit | 1 - 10 mg/kg (p.o.) | Attenuated short-term memory deficits.[3] |

| Amyloid-β peptide-induced mouse model of Alzheimer's disease | Morris Water Maze | Not specified | Improved learning and memory.[1] |

Experimental Protocols

In Vitro Assays

1. SH-SY5Y Human Neuroblastoma Cell Culture and Treatment

This protocol describes the culture of SH-SY5Y cells and their use in assessing the effects of BAY 73-6691 on amyloid-β (Aβ)-induced toxicity.

-

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)/Ham's F12

-

Fetal Bovine Serum (FBS)

-

L-glutamine

-

Antibiotic-antimycotic solution

-

Aβ₂₅₋₃₅ peptide

-

BAY 73-6691

-

96-well plates

-

Cell culture incubator (37°C, 5% CO₂)

-

-

Protocol:

-

Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS, 2 mM L-glutamine, and antibiotic-antimycotic solution in a humidified incubator.[6]

-

Seed the cells in 96-well plates at a density of 1x10⁵ cells per well.[6]

-

Prepare fresh Aβ₂₅₋₃₅ peptide solution at a concentration of 20 µM.[6]

-

Expose the cells to 20 µM Aβ₂₅₋₃₅ with or without varying concentrations of BAY 73-6691 (e.g., 50, 100, 150, and 200 µg/mL).[6]

-

Incubate for the desired period.

-

Assess cell viability, apoptosis, and oxidative stress using appropriate assays.

-

Caption: Workflow for in vitro SH-SY5Y cell experiments.

Ex Vivo Assays

2. Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol details the procedure for assessing the effect of BAY 73-6691 on synaptic plasticity in rodent hippocampal slices.

-

Materials:

-

Young adult Wistar rats or C57BL/6 mice[1]

-

Artificial cerebrospinal fluid (aCSF)

-

Vibratome or tissue chopper

-

Recording chamber

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

BAY 73-6691

-

-

Protocol:

-

Prepare transverse hippocampal slices (400 µm) from the rodent brain and maintain them in aCSF.[1]

-

Transfer a slice to the recording chamber and position the stimulating electrode in the Schaffer collaterals and the recording electrode in the CA1 region.[1]

-

Record a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.[1]

-

Perfuse the slices with aCSF containing BAY 73-6691 (e.g., 10 µM) or vehicle.[1]

-

Induce LTP using a weak tetanic stimulation.[1]

-

Record fEPSPs for at least 60 minutes post-stimulation.[1]

-

Quantify the magnitude of LTP as the percentage increase in the fEPSP slope compared to the baseline.[1]

-

Caption: Experimental workflow for Long-Term Potentiation (LTP).

In Vivo Assays

3. Morris Water Maze (MWM)

This protocol is for assessing spatial learning and memory in rodents.

-

Materials:

-

Adult male ICR mice[6]

-

Circular pool filled with opaque water

-

Hidden escape platform

-

Visual cues around the pool

-

Video tracking system

-

BAY 73-6691

-

-

Protocol:

-

Acquisition Phase:

-

For several consecutive days, conduct multiple trials per day where the mouse must find the hidden platform.[1]

-

Vary the starting position for each trial.[1]

-

Administer BAY 73-6691 or vehicle prior to the trials as per the study design. In studies with Aβ-induced deficits, the compound was administered after the deficit was induced.[1]

-

-

Probe Trial:

-

Data Analysis:

-

Key metrics include escape latency (time to find the platform) during acquisition and the time spent in the target quadrant during the probe trial.[1]

-

-

4. Social Recognition Task

This task assesses social memory in rodents.

-

Materials:

-

Adult and juvenile rats

-

Test arena

-

BAY 73-6691

-

-

Protocol:

-

Habituation: Acclimatize the adult rat to the test arena.

-

First Exposure (T1):

-

Administer BAY 73-6691 or vehicle to the adult rat (e.g., 60 minutes prior).[3]

-

Introduce a juvenile rat and allow for social investigation for a set period.

-

-

Second Exposure (T2):

-

After a defined inter-exposure interval, re-introduce the same juvenile rat.

-

Measure the duration of social investigation. A reduction in investigation time at T2 compared to T1 indicates memory of the juvenile.

-

-

Data Analysis:

-

Calculate the percent reduction of social investigation time at T2 relative to T1.[3]

-

-

5. Passive Avoidance Task

This task evaluates fear-motivated learning and memory.

-

Materials:

-

Passive avoidance apparatus (two-compartment box with a light and dark side)

-

Scopolamine (to induce memory deficit)

-

BAY 73-6691

-

-

Protocol:

-

Training:

-

Place the rodent in the light compartment.

-

When the rodent enters the dark compartment, deliver a mild foot shock.

-

-

Testing:

-

24 hours later, place the rodent back in the light compartment.

-

Administer scopolamine to induce a memory deficit and BAY 73-6691 to test its restorative effects.

-

Measure the latency to enter the dark compartment. A longer latency indicates memory of the aversive stimulus.

-

-

Data Analysis:

-

Compare the step-through latencies between treatment groups.

-

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Studies of BAY 73-6691 in Mice and Rats

These application notes provide a comprehensive overview of the in vivo use of BAY 73-6691, a potent and selective phosphodiesterase 9 (PDE9) inhibitor, in both mouse and rat models. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound, particularly in the context of cognitive enhancement and neurodegenerative diseases.

Introduction